Cas no 949-67-7 (L-Tyrosine Ethyl Ester)

L-Tyrosine Ethyl Ester structure
L-Tyrosine Ethyl Ester structure
Nombre del producto:L-Tyrosine Ethyl Ester
Número CAS:949-67-7
MF:C11H15NO3
Megavatios:209.241703271866
MDL:MFCD00063046
CID:40394
PubChem ID:87576470

L-Tyrosine Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

    • Ethyl L-tyrosinate
    • ethyl tyrosinate
    • H-Tyr-OEt
    • Tyrosineethylester
    • L-Tyrosine ethyl ester
    • (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
    • H-Tyr-OEt (free base)
    • <small>L<
    • ethyl tyrosine ester
    • L-Tyr-OEt
    • L-Tyr-OEtHC
    • L-Tyrosine ethyl
    • TYROSINE-OET
    • Tyrosine ethyl ester
    • L-Tyrosine, ethyl ester
    • Tyr-OEt
    • 17RPW76A9G
    • SBBWEQLNKVHYCX-JTQLQIEISA-N
    • ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
    • L-tyrosine ethyl ester free base
    • ethyl-l-tyrosine
    • L-TyrosineEthylEster
    • L tyrosine ethyl ester
    • Ethyl 2-amino-3-(4-hydroxyphenyl)
    • L-Tyrosine ethyl ester (ACI)
    • L
    • Tyrosine, ethyl ester, L- (6CI, 8CI)
    • (S)-Tyrosine ethyl ester
    • Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate
    • NSC 519993
    • UNII-17RPW76A9G
    • 949-67-7
    • C01458
    • AKOS005716948
    • T0551
    • L-TYROSINE ETHYLESTER
    • BBL009720
    • CHEMBL292389
    • EN300-4207604
    • (s)-2-amino-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
    • Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #
    • AKOS015838771
    • SCHEMBL242947
    • NS00042880
    • EINECS 213-442-6
    • CHEBI:9798
    • MFCD00063046
    • H10794
    • CS-0137959
    • STL141085
    • (L)-tyrosine ethyl ester
    • Q27108499
    • DTXSID20883574
    • L-Tyrosine ethyl ester; Tyrosine, ethyl ester, L- (6CI,8CI); (S)-Tyrosine ethyl ester; Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate; Ethyl L-tyrosinate; NSC 519993
    • NSC-519993
    • Q-101737
    • AS-12776
    • L-Tyrosine Ethyl Ester
    • MDL: MFCD00063046
    • Renchi: 1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1
    • Clave inchi: SBBWEQLNKVHYCX-JTQLQIEISA-N
    • Sonrisas: [C@@H](N)(C(OCC)=O)CC1C=CC(O)=CC=1

Atributos calculados

  • Calidad precisa: 209.10500
  • Masa isotópica única: 209.105193
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 5
  • Complejidad: 200
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.6
  • Carga superficial: 0
  • Superficie del Polo topológico: 72.6
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.177 g/cm3
  • Punto de fusión: 102.0 to 105.0 deg-C
  • Punto de ebullición: 343.3 ºC at 760 mmHg
  • Punto de inflamación: 161.4 ºC
  • índice de refracción: 17.5 ° (C=5, EtOH)
  • PSA: 72.55000
  • Logp: 1.52540
  • Disolución: Not determined
  • Rotación específica: +20.5° (c=1% in Ethanol)

L-Tyrosine Ethyl Ester Información de Seguridad

L-Tyrosine Ethyl Ester Datos Aduaneros

  • Código HS:2922509090
  • Datos Aduaneros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

L-Tyrosine Ethyl Ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
City Chemical
T1325-50GM
Tyrosine Ethyl Ester
949-67-7 MP104-106deg
50gm
$231.31 2023-09-19
TRC
T966363-500mg
L-Tyrosine Ethyl Ester
949-67-7
500mg
$ 65.00 2022-06-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66352-25g
L-Tyrosine ethyl ester, 95%
949-67-7 95%
25g
¥3443.00 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208599-25g
L-Tyrosine ethyl ester
949-67-7 97%
25g
¥225.00 2024-04-24
eNovation Chemicals LLC
D509670-10g
Ethyl L-tyrosinate
949-67-7 97%
10g
$235 2023-08-31
Chemenu
CM344336-100g
L-Tyrosine ethyl ester
949-67-7 95%+
100g
$343 2022-05-27
Enamine
EN300-4207604-2.5g
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
949-67-7
2.5g
$754.0 2023-05-25
Enamine
EN300-4207604-0.1g
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
949-67-7
0.1g
$339.0 2023-05-25
Enamine
EN300-4207604-0.25g
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
949-67-7
0.25g
$354.0 2023-05-25
Fluorochem
222228-5g
Ethyl L-tyrosinate
949-67-7 95%
5g
£25.00 2022-02-28

L-Tyrosine Ethyl Ester Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  30 min, 0 °C; 30 min; 20 min; 10 min; 2 d; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  pH 8
Referencia
One-pot synthesis of S-(-)-(1,1'-binaphthalene)-2,2'-diol catalyzed by Cu(II)-tyrosine ethyl ester complexes
Ma, Peng-Gao; Zhang, Ming-Jie; Yang, Qi-Chao, Youji Huaxue, 2003, 23(12), 1422-1424

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Water ;  pH 7; 6 min, rt
1.2 30 min, 7 atm, rt
Referencia
Biodistribution of 125I-labeled polymeric vaccine carriers after subcutaneous injection
Toita, Riki; Kanai, Yasukazu; Watabe, Hiroshi; Nakao, Kenshi; Yamamoto, Seiichi; et al, Bioorganic & Medicinal Chemistry, 2013, 21(17), 5310-5315

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ;  rt; 4 h, reflux
Referencia
Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure-Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino Acids
Quiroga, Diego ; Becerra, Lili Dahiana ; Coy-Barrera, Ericsson, ACS Omega, 2019, 4(9), 13710-13720

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: N,N′-Di-tert-butylethylenediamine ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Dichloromethane ;  4 h, 1 atm, 20 - 23 °C
1.2 Reagents: Disodium sulfide Solvents: Water ;  20 - 23 °C
1.3 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  20 - 23 °C; 1 h, 20 - 23 °C
1.4 Reagents: Trisodium phosphate ,  Oxygen Solvents: Water ;  10 min, neutralized, 20 - 23 °C
Referencia
A Bioinspired Synthesis of Polyfunctional Indoles
Huang, Zheng; Kwon, Ohhyeon; Huang, Haiyan; Fadli, Aziz; Marat, Xavier; et al, Angewandte Chemie, 2018, 57(37), 11963-11967

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 1 h, 0 °C; 24 h, rt
1.2 Reagents: Ammonia Solvents: Diethyl ether ,  Water ;  2 h, neutralized, rt
Referencia
Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids
Moshikur, Rahman Md.; Chowdhury, Raihan Md.; Wakabayashi, Rie ; Tahara, Yoshiro; Moniruzzaman, Muhammad; et al, International Journal of Pharmaceutics (Amsterdam, 2018, 546(1-2), 31-38

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 4 h, rt
Referencia
A cancer-targetable copolymer containing tyrosine segments for labeling radioactive halogens
Qi, Yu; Li, Na-Jun; Xu, Qing-Feng; Xia, Xue-Wei; Ge, Jian-Feng; et al, Reactive & Functional Polymers, 2011, 71(4), 390-394

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  -5 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8 - 9
Referencia
Synthesis of tirofiban hydrochloride
Ye, Jia-lin; Li, Hong-ming; Cao, Sheng-hua; Ding, Xiao-dong, Huaxue Yanjiu Yu Yingyong, 2012, 24(5), 821-824

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 60 min, 0 °C; 0 °C → rt; overnight, rt → reflux
Referencia
Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease
Kim, Minhee ; Hwang, Inseon; Pagire, Haushabhau S.; Pagire, Suvarna H.; Choi, Wonsuk; et al, Journal of Medicinal Chemistry, 2020, 63(8), 4171-4182

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  rt; 24 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Inhibition of acetylcholinesterase by coumarin-linked amino acids synthesized via triazole associated with molecule partition coefficient
de Sousa, Bianca L. ; Leite, Joao P. V.; Mendes, Tiago A. O.; Varejao, Eduardo V. V.; Chaves, Anna C. S.; et al, Journal of the Brazilian Chemical Society, 2021, 32(3), 652-664

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Chlorotrimethylsilane ;  rt; 36 h, rt
Referencia
Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular Networking
Chung, Hsin-Hsiang ; Kao, Chih-Yao; Wang, Tsung-Shing Andrew; Chu, John; Pei, Jiying ; et al, Analytical Chemistry (Washington, 2021, 93(4), 2456-2463

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride
Referencia
Stereospecific Synthesis of 3,4-Dihydro-2H-naphtho-1,4-oxazin-2-ones by Unification of Benzoxazepine-4-carboxylates with Chiral Amino Acid Ethyl Esters
Kasagani, Veera Prasad; Kurma, Siva Hariprasad; Bhimapaka, China Raju, Journal of Organic Chemistry, 2020, 85(5), 2976-2983

Synthetic Routes 12

Condiciones de reacción
Referencia
ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites
Kandil, Sahar; Balzarini, Jan; Rat, Stephanie; Brancale, Andrea; Westwell, Andrew D.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5618-5623

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  rt → -10 °C; -10 - -5 °C; 2 h, 20 °C; 2 h, 70 - 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  80 °C → 0 °C; pH 8.5 - 9, 0 °C
Referencia
Preparation of D-tyrosine by forming tartaric acid dityrosine ester diastereomeric salt
Peng, Yang-Feng; He, Quan; Wang, Jia-Rong; Gao, Hao-Qi; Chai, Shui-Hong; et al, Youji Huaxue, 2006, 26(1), 69-76

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Amberlyst 15 Solvents: Ethanol
Referencia
A mild and convenient procedure for the esterification of amino acids
Anand, Ramesh C.; Vimal, Synthetic Communications, 1998, 28(11), 1963-1965

L-Tyrosine Ethyl Ester Raw materials

L-Tyrosine Ethyl Ester Preparation Products

L-Tyrosine Ethyl Ester Literatura relevante

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